3-(3-Methoxybenzyl)pyrrolidine-2,5-dione

Medicinal Chemistry Physicochemical Property LogP

Medicinal chemists optimizing CNS-active pyrrolidine-2,5-dione leads face solubility and off-target issues from lipophilic 3-benzyl analogs. 3-(3-Methoxybenzyl)pyrrolidine-2,5-dione (CAS 1267618-58-5) solves this with a polar 3-methoxybenzyl group (XLogP3=0.9). • XLogP3=0.9 enables balanced CNS polarity • ≥95% purity with CoA for reproducible assays • Methoxy group offers synthetic handle for derivatization • Compatible with +4°C automated storage

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 1267618-58-5
Cat. No. B572173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxybenzyl)pyrrolidine-2,5-dione
CAS1267618-58-5
Synonyms3-(3-Methoxybenzyl)pyrrolidine-2,5-dione
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC2CC(=O)NC2=O
InChIInChI=1S/C12H13NO3/c1-16-10-4-2-3-8(6-10)5-9-7-11(14)13-12(9)15/h2-4,6,9H,5,7H2,1H3,(H,13,14,15)
InChIKeyXWAGEMLECOTHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxybenzyl)pyrrolidine-2,5-dione Overview


3-(3-Methoxybenzyl)pyrrolidine-2,5-dione (CAS 1267618-58-5) is a heterocyclic compound belonging to the pyrrolidine-2,5-dione (succinimide) class. Its molecular formula is C12H13NO3 with a molecular weight of 219.24 . The compound features a pyrrolidine-2,5-dione core substituted at the 3-position with a 3-methoxybenzyl group, which distinguishes it from unsubstituted or differently substituted analogs. It is primarily utilized as a building block in organic synthesis and medicinal chemistry research . The compound is commercially available with a typical purity of 95% and is intended for laboratory research use only .

Synthetic building block: heterocyclic succinimide core suitable for medicinal chemistry derivatization.
3-Methoxybenzyl substitution: provides a lower lipophilicity profile for polarity-focused SAR.
Documented purity and COA: supports batch-to-batch consistency for reproducible synthesis.

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione: Substituent-Specific Properties


The 3-methoxybenzyl substitution on the pyrrolidine-2,5-dione core is a critical determinant of physicochemical properties and potential biological interactions. While the pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, the nature and position of substituents profoundly influence lipophilicity, hydrogen bonding capacity, and target engagement [1]. Substituting the 3-methoxybenzyl group with an unsubstituted benzyl or other aryl/alkyl groups alters LogP, molecular shape, and electron density distribution, which can dramatically impact solubility, metabolic stability, and receptor binding profiles [2]. Consequently, generic pyrrolidine-2,5-dione derivatives cannot be considered interchangeable without quantitative validation of their specific properties.

Target Product Feature
Substitution Concern
Substituent Identity 3-Methoxybenzyl group creates a distinct lipophilicity and hydrogen-bonding profile.
Generic Analog 3-Benzyl analogs exhibit higher lipophilicity, potentially altering solubility and target engagement.
Synthetic Handle Methoxybenzyl substituent provides an additional functional group for derivatization.
Generic Analog Unsubstituted benzyl analogs lack this handle, limiting diversification scope.

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione: Quantitative Differentiation


LogP Reduction via Methoxybenzyl Substitution

The introduction of a methoxy group on the benzyl substituent significantly alters lipophilicity compared to the unsubstituted 3-benzylpyrrolidine-2,5-dione. The target compound exhibits a calculated LogP (XLogP3) of 0.9 , whereas the 3-benzyl analog is predicted to have a higher LogP (approximately 1.5-2.0 based on structural similarity) [1]. This ~0.6-1.1 log unit reduction reflects increased polarity and hydrogen bonding potential conferred by the methoxy oxygen, which can enhance aqueous solubility and influence membrane permeability and off-target binding.

LogP Shift
Class-level inference
Target XLogP3: 0.9 3-Benzyl analog: ~1.5–2.0
Reported LogP difference may influence solubility and binding profile.
XLogP3 estimation; experimental validation recommended.
Medicinal Chemistry Physicochemical Property LogP

Purity and Certificate of Analysis

The compound is supplied with a guaranteed minimum purity of 95% as per vendor specifications . This level of purity is comparable to other research-grade pyrrolidine-2,5-dione derivatives but is specifically documented for this CAS number. Certificates of Analysis (COA) are available from the supplier, ensuring batch-to-batch consistency and reliable experimental outcomes .

Purity Specification
Specification review
Minimum purity ≥95% (vendor specification)
Supports batch consistency and experimental reproducibility.
Certificate of Analysis available from supplier.
Chemical Sourcing Quality Assurance Purity

Methoxybenzyl Functionalization Site

The 3-(3-methoxybenzyl)pyrrolidine-2,5-dione scaffold serves as a key intermediate for the synthesis of more complex heterocyclic systems. Its succinimide ring can undergo selective N-alkylation or ring-opening reactions, while the 3-methoxybenzyl group provides a handle for further functionalization . This differentiates it from simpler 3-alkyl or 3-aryl substituted analogs that may lack the additional methoxy group for targeted derivatization or may have different reactivity profiles due to electronic effects.

Synthetic Versatility
Class-level inference
Succinimide ring (N-H, carbonyls) and methoxybenzyl handle support two distinct derivatization sites.
Enables diverse compound library generation for SAR studies.
Methoxy group may undergo O-demethylation or electrophilic substitution.
Organic Synthesis Building Block Heterocyclic Chemistry

Refrigerated Storage for Long-Term Stability

The compound is recommended to be stored at +4°C to maintain chemical integrity . This is a more stringent storage condition compared to many pyrrolidine-2,5-dione derivatives that are stable at room temperature, suggesting potential sensitivity to thermal degradation or moisture. Adherence to this storage guideline is critical for preserving compound activity in biological assays and ensuring reproducible synthetic outcomes.

Storage Stability
Supporting evidence
Recommended storage: +4°C (refrigerated)
May support long-term chemical integrity in research workflows.
Many pyrrolidine-2,5-dione analogs are stable at room temperature.
Compound Management Stability Storage

3-(3-Methoxybenzyl)pyrrolidine-2,5-dione Research Applications


Lipophilicity-Tuned SAR Studies

When designing a series of pyrrolidine-2,5-dione-based compounds for CNS or peripheral targets, the lower LogP of 3-(3-methoxybenzyl)pyrrolidine-2,5-dione (XLogP3 = 0.9) makes it a valuable tool for probing the impact of polarity on target engagement and off-target binding. Compared to more lipophilic 3-benzyl analogs, this compound can help identify optimal lipophilicity ranges for balanced ADME properties [1].

Pyrrolidine-2,5-dione Library Diversification

The methoxy group on the benzyl substituent provides an additional site for chemical modification, such as demethylation to a phenol or electrophilic aromatic substitution. This expands the accessible chemical space beyond that of unsubstituted 3-benzylpyrrolidine-2,5-dione, enabling the generation of more structurally diverse analogs for high-throughput screening campaigns .

Certified Purity for Biochemical Assays

With a documented minimum purity of 95% and available Certificates of Analysis, this compound is suitable for rigorous biochemical and cell-based assays where impurities could confound results. Its use is recommended over less rigorously characterized generic pyrrolidine-2,5-dione sources .

Refrigerated Compound Management Workflow

Research programs equipped with cold storage infrastructure (e.g., automated compound libraries maintained at +4°C) can integrate 3-(3-methoxybenzyl)pyrrolidine-2,5-dione without additional facility modifications, ensuring long-term stability .

Application
Selection Property
Validation Focus
CNS/peripheral target SAR studies
Lower lipophilicity profile
Impact of polarity on target engagement and binding selectivity
Compound library diversification
Methoxy handle for additional derivatization
Expanded chemical space beyond unsubstituted benzyl analogs
Biochemical and cell-based assays
Documented purity with COA
Reduction of impurity-related assay variability
Cold storage compound management
Refrigerated storage specification
Long-term chemical stability under refrigerated conditions

Technical Documentation Hub

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32 linked technical documents
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